molecular formula C10H18O B1626121 Cyclohexanone, 2-methyl-5-(1-methylethyl)- CAS No. 499-70-7

Cyclohexanone, 2-methyl-5-(1-methylethyl)-

Cat. No. B1626121
Key on ui cas rn: 499-70-7
M. Wt: 154.25 g/mol
InChI Key: GCRTVIUGJCJVDD-RKDXNWHRSA-N
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Patent
US09434666B2

Procedure details

The yields of the hydrogenated products were determined by gas chromatography (GC). Hydrogenation of terminal alkenes such as 1-octene and α-methylstyrene proceeded readily within 24 hours at room temperature with excellent yields (see Table 1, entries 5-7). Internal alkenes trans-2-octene, cis-cyclooctene, and norbornylene were also hydrogenated at room temperature (see Table 1, entries 8-10). Hydrogenation of (R)-(+)-limonene occurred selectively at the terminal position; the internal tri-substituted C═C bond was not hydrogenated (see Table 1, entry 11). At room temperature, hydrogenation of (+)-dihydrocarvone occurred only at the C═C bond, affording 5-isopropyl-2-methylcyclohexanone in 99% yield (see Table 1, entry 12).
[Compound]
Name
alkenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alkenes trans-2-octene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C=CCCCCCC.CC(C1C=CC=CC=1)=C.C1=CCCCCCC1.C12CC(CC1)C=C2.CC1CC[C@@H](C(C)=C)CC=1.[CH3:43][C@H:44]1[C:49](=[O:50])[CH2:48][C@H:47]([C:51]([CH3:53])=[CH2:52])[CH2:46][CH2:45]1>>[CH:51]([CH:47]1[CH2:48][C:49](=[O:50])[CH:44]([CH3:43])[CH2:45][CH2:46]1)([CH3:53])[CH3:52]

Inputs

Step One
Name
alkenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)C1=CC=CC=C1
Step Two
Name
alkenes trans-2-octene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C/1=C/CCCCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12C=CC(CC1)C2
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC[C@@H](CC1)C(=C)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@H]1CC[C@H](CC1=O)C(=C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The yields of the hydrogenated products
CUSTOM
Type
CUSTOM
Details
with excellent yields (see Table 1, entries 5-7)
CUSTOM
Type
CUSTOM
Details
were also hydrogenated at room temperature
CUSTOM
Type
CUSTOM
Details
At room temperature

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1CCC(C(C1)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09434666B2

Procedure details

The yields of the hydrogenated products were determined by gas chromatography (GC). Hydrogenation of terminal alkenes such as 1-octene and α-methylstyrene proceeded readily within 24 hours at room temperature with excellent yields (see Table 1, entries 5-7). Internal alkenes trans-2-octene, cis-cyclooctene, and norbornylene were also hydrogenated at room temperature (see Table 1, entries 8-10). Hydrogenation of (R)-(+)-limonene occurred selectively at the terminal position; the internal tri-substituted C═C bond was not hydrogenated (see Table 1, entry 11). At room temperature, hydrogenation of (+)-dihydrocarvone occurred only at the C═C bond, affording 5-isopropyl-2-methylcyclohexanone in 99% yield (see Table 1, entry 12).
[Compound]
Name
alkenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alkenes trans-2-octene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C=CCCCCCC.CC(C1C=CC=CC=1)=C.C1=CCCCCCC1.C12CC(CC1)C=C2.CC1CC[C@@H](C(C)=C)CC=1.[CH3:43][C@H:44]1[C:49](=[O:50])[CH2:48][C@H:47]([C:51]([CH3:53])=[CH2:52])[CH2:46][CH2:45]1>>[CH:51]([CH:47]1[CH2:48][C:49](=[O:50])[CH:44]([CH3:43])[CH2:45][CH2:46]1)([CH3:53])[CH3:52]

Inputs

Step One
Name
alkenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)C1=CC=CC=C1
Step Two
Name
alkenes trans-2-octene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C/1=C/CCCCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12C=CC(CC1)C2
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC[C@@H](CC1)C(=C)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@H]1CC[C@H](CC1=O)C(=C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The yields of the hydrogenated products
CUSTOM
Type
CUSTOM
Details
with excellent yields (see Table 1, entries 5-7)
CUSTOM
Type
CUSTOM
Details
were also hydrogenated at room temperature
CUSTOM
Type
CUSTOM
Details
At room temperature

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1CCC(C(C1)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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